6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Description

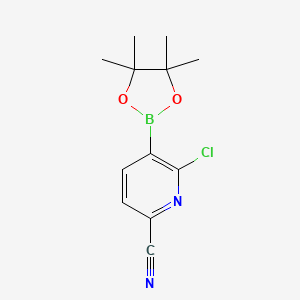

This compound (CAS: 1848252-72-1, molecular formula: C₁₂H₁₂BClN₂O₂) is a pyridine-based boronic ester featuring a chlorine substituent at position 6, a cyano group at position 2, and a pinacol boronate group at position 5 . Its molecular weight is 280.12 g/mol . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science research . Notably, it is utilized in synthesizing immunomodulators targeting PD-1/PD-L1 interactions .

Properties

Molecular Formula |

C12H14BClN2O2 |

|---|---|

Molecular Weight |

264.52 g/mol |

IUPAC Name |

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-8(7-15)16-10(9)14/h5-6H,1-4H3 |

InChI Key |

ZSAMINSEIGFOMT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 6-chloro-2-cyanopyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives where the chloro group is replaced by the nucleophile.

Coupling Reactions: Products are biaryl compounds formed by the coupling of the boronic ester with an aryl or vinyl halide.

Scientific Research Applications

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is primarily related to its ability to participate in coupling reactions. The boronic ester group can form a complex with palladium catalysts, facilitating the transfer of the boron moiety to an aryl or vinyl halide. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the coupled product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

6-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile

- Structure : Fluorine replaces chlorine at position 4.

- Properties: Molecular weight = 248.06 g/mol (C₁₂H₁₄BFN₂O₂) . However, this compound has been discontinued, suggesting synthesis or stability challenges .

2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine

Methyl-Substituted Analogues

4-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile (PN-4712)

- Structure : Methyl group at position 4; boronate at position 3.

- Properties: CAS: 2009346-30-5.

5-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile (QM-7566)

Heterocyclic and Functionalized Analogues

5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile

- Structure: No halogen substituent (CAS: 741709-63-7).

- Properties : Molecular formula: C₁₂H₁₅BN₂O₂. The absence of chlorine reduces molecular weight (238.07 g/mol) and may alter reactivity in aryl-aryl couplings .

6-(5-Chlorothiophen-2-yl)-2-Hydroxypyridine-3-Carbonitrile

Comparative Data Table

Biological Activity

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

The compound has the following chemical structure and properties:

- IUPAC Name : 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

- Molecular Formula : C15H20BClN2O3

- Molecular Weight : 324.79 g/mol

- CAS Number : 2374152-83-5

Synthesis Methods

The synthesis of this compound typically involves the formation of a boronic ester through reactions involving boron-containing reagents and subsequent coupling reactions. The general synthetic route includes:

- Formation of Boronic Ester : Reacting appropriate boronic acids with pyridine derivatives.

- Coupling Reaction : Utilizing palladium-catalyzed cross-coupling methods to form the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds in this class have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and MDA-MB-231. These studies suggest that they may inhibit cancer cell proliferation effectively .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-Chloro derivative | MCF-7 | 9.46 |

| 6-Chloro derivative | MDA-MB-231 | 11.73 |

Toxicity Profile

Toxicity studies on similar compounds have shown favorable safety profiles with no acute toxicity observed at high doses (up to 2000 mg/kg) in animal models . Furthermore, these compounds did not exhibit significant CYP450 inhibition, suggesting a lower risk for drug-drug interactions .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited nanomolar-level inhibitory activity against DYRK1A with potential applications in treating neurodegenerative diseases .

- Antioxidant Activity : Compounds were also evaluated for their antioxidant properties using ORAC assays and showed significant activity in reducing oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.